molecular formula C13H10Cl2N2O2S B3002222 2-(2,4-dichlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide CAS No. 154295-09-7

2-(2,4-dichlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide

Cat. No. B3002222
CAS RN: 154295-09-7
M. Wt: 329.2
InChI Key: PJVGGAGSHNBIDR-FRKPEAEDSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the preparation of an ester from a carboxylic acid, followed by the conversion to a hydrazide, and then to various heterocyclic compounds. For instance, in one study, 2,4-dimethylcarbolic acid was refluxed with ethyl 2-bromoacetate to produce ethyl 2-(2,4-dimethylphenoxy)acetate, which was then converted to a hydrazide and further reacted to produce a series of N'-substituted acetohydrazides with antibacterial activity . Another study involved the synthesis of heterocyclic compounds starting from a triazole-based acetohydrazide, which was then used to produce thiosemicarbazides and oxadiazoles with lipase and α-glucosidase inhibition . Similarly, a multistep synthesis involving the conversion of 3-chlorobenzoic acid to various oxadiazolylthioacetohydrazide derivatives was reported, with the final Schiff bases exhibiting antibacterial activity .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry. These techniques help in determining the presence of functional groups such as ether, 1,3,4-oxadiazole, thioether, hydrazone, and azomethine, which are crucial for the biological activity of these molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of organic synthesis, including esterification, hydrazinolysis, cyclization, and condensation reactions. The formation of Schiff bases through the reaction of hydrazides with aryl aldehydes is a key step in producing compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. The presence of heteroatoms and aromatic systems can affect properties such as solubility, melting point, and reactivity. The biological activities, such as antibacterial and enzyme inhibition, are also a direct result of these molecular properties. For example, compounds 8m and 8i from one study showed substantial antibacterial and lipoxygenase inhibitory activities, respectively . In another study, compound 2c exhibited significant anti-lipase activity, and compounds 2c and 6a showed potent anti-α-glucosidase activity .

Scientific Research Applications

Green Synthesis Approaches

A study by Fekri and Zaky (2014) explored the use of ball milling as a green synthesis method to prepare complexes involving a compound similar to 2-(2,4-dichlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide. This approach aimed at creating compounds with potential antimicrobial and antioxidant activities, highlighting an eco-friendly synthesis route that minimizes environmental impact. The study found that these complexes exhibited significant antimicrobial activities against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans, as well as antioxidant and cytotoxic activities. This underscores the compound's utility in developing new antimicrobial agents with reduced environmental footprints (Fekri & Zaky, 2014).

Antioxidant Activity Assessment

Dawidowicz, Wianowska, and Olszowy (2012) discussed the challenges in estimating the antioxidant activity of compounds like 2-(2,4-dichlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide using the DPPH method. The study highlighted how various factors, such as solvent type, water content, and ion concentration, can significantly influence the results, pointing to the need for standardized methods in evaluating the antioxidant potential of new compounds. This research emphasizes the importance of accurate assessment techniques in the development of antioxidants for pharmaceutical or food industry applications (Dawidowicz, Wianowska, & Olszowy, 2012).

Nonlinear Optical Properties

Purandara et al. (2019) synthesized a new organic hydrazide derivative crystal, highlighting its third-order nonlinear optical properties. This research indicates the potential use of 2-(2,4-dichlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide in optical limiting applications due to its reverse saturable absorption, which is crucial for developing new materials for photonic devices. The study demonstrates the compound's relevance in materials science, particularly in fabricating optical devices that require materials with specific nonlinear optical characteristics (Purandara et al., 2019).

Environmental Impact and Degradation Studies

Sun and Pignatello (1993) investigated the degradation pathways of a related compound, 2,4-dichlorophenoxyacetic acid, using advanced oxidation processes. This research is pertinent to understanding the environmental fate and degradation mechanisms of 2-(2,4-dichlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide, providing insights into how such compounds can be effectively removed from contaminated water or soil. Identifying the transient products formed during these processes is vital for assessing the environmental impact and designing strategies for mitigating pollution (Sun & Pignatello, 1993).

Safety and Hazards

The ‘Hazard classification and labelling’ section shows the hazards of a substance based on the standardised system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2S/c14-9-3-4-12(11(15)6-9)19-8-13(18)17-16-7-10-2-1-5-20-10/h1-7H,8H2,(H,17,18)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVGGAGSHNBIDR-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide

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